molecular formula C8H11NO2 B1266040 2-(4-Aminophenoxy)ethanol CAS No. 6421-88-1

2-(4-Aminophenoxy)ethanol

Cat. No.: B1266040
CAS No.: 6421-88-1
M. Wt: 153.18 g/mol
InChI Key: SRCAKTIYISIAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminophenoxy)ethanol is an organic compound with the molecular formula C8H11NO2 It is a derivative of phenol and ethanol, characterized by the presence of an amino group attached to the phenoxy ring

Biochemical Analysis

Biochemical Properties

2-(4-Aminophenoxy)ethanol plays a significant role in biochemical reactions due to its unique structure. It interacts with enzymes, proteins, and other biomolecules through hydrogen bonding and electrostatic interactions. One of the key enzymes it interacts with is alcohol dehydrogenase, which catalyzes the oxidation of alcohols to aldehydes. The amino group in this compound can form hydrogen bonds with the active site of the enzyme, influencing its activity. Additionally, this compound can interact with proteins through its phenoxy group, which can engage in hydrophobic interactions with aromatic amino acids in protein structures .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, in pancreatic acinar cells, this compound can modulate calcium signaling pathways, leading to changes in cellular responses . This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes involved in cellular metabolism and stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their functions. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air . Long-term exposure to this compound in in vitro studies has revealed that it can cause sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and enhancing cellular responses . At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by alcohol dehydrogenase and aldehyde dehydrogenase . These enzymes catalyze the oxidation of this compound to its corresponding aldehyde and carboxylic acid derivatives. The compound can also interact with cytochrome P450 enzymes, influencing the metabolism of other compounds and affecting metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s phenoxy group allows it to accumulate in lipid-rich regions of cells, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound can localize to the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular metabolism and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Aminophenoxy)ethanol can be synthesized through the reduction of 2-(4-nitrophenoxy)ethanol. The reduction is typically carried out using hydrogen gas in the presence of a palladium on carbon catalyst. The reaction is conducted in methanol at room temperature, and the product is obtained with high yield .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the amino derivative from the nitro precursor.

    Substitution: Formation of ether or ester derivatives.

Scientific Research Applications

2-(4-Aminophenoxy)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Aminophenoxy)ethanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the phenoxy group can engage in π-π interactions. These interactions contribute to its reactivity and functionality in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Aminophenoxy)ethanol is unique due to its combination of an amino group and an ether linkage, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various advanced materials and pharmaceuticals.

Properties

IUPAC Name

2-(4-aminophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCAKTIYISIAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31886-03-0
Record name Poly(oxy-1,2-ethanediyl), α-(4-aminophenyl)-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31886-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20214425
Record name 2-(4-Aminophenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20214425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6421-88-1
Record name 4-(2-Hydroxyethoxy)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6421-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Aminophenoxy)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006421881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Aminophenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20214425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-aminophenoxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.522
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2-(4-nitro-phenoxy)-ethanol (1.0 g, 5.5 mmol), 10% palladium on carbon (110 mg), methanol (40 ml), and ethyl acetate (20 ml) was treated with hydrogen gas (50 psi) on a Parr shaker for 1 hour. The mixture was filtered through a pad of celite under suction and the filtrate was concentrated under reduced pressure to give 2-(4-amino-phenoxy)-ethanol (820 mg, 99% yield). 1H NMR (DMSO-d6) δ 3.61-3.64 (m, 2H, CH2), 3.80 (t, 2H, J=5.0 Hz CH2), 4.57 (br s, 2H, NH2), 4.74 (t, 1H, J=5.6 Hz, OH), 6.47 (d, 2H, J=8.7 Hz, Ar), 6.62 (d, 2H, J=8.8 Hz, Ar).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
110 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-(4-Aminophenoxy)ethanol was prepared, using the method described in Example C3, by the reduction of 2-(4-nitrophenoxy)ethanol which was prepared by heating a mixture of 4-chloronitrobenzene, ethylene glycol and sodium carbonate in a sealed vessel (Beil. 6, II, 222).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of 2-(4-nitrophenoxy)ethanol (Aldrich) (2 g, 10.9 mmol) and Pd/C (Aldrich, 10%, 0.2 g) in methanol (50 mL) was vigorously shaken in a Parr under atmosphere of H2 (50 psi) for 1 h. The mixture was filtered through a short pad of celite. The filtrate was concentrated to give 2-(4-amino-phenoxy)-ethanol as a light yellow solid (1.6 g, 96%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Aminophenoxy)ethanol
Reactant of Route 2
2-(4-Aminophenoxy)ethanol
Reactant of Route 3
Reactant of Route 3
2-(4-Aminophenoxy)ethanol
Reactant of Route 4
Reactant of Route 4
2-(4-Aminophenoxy)ethanol
Reactant of Route 5
Reactant of Route 5
2-(4-Aminophenoxy)ethanol
Reactant of Route 6
Reactant of Route 6
2-(4-Aminophenoxy)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.